Propionic acid, 2-acetylamino-2-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylamino)-3,3,3-trifluoro-, methyl ester
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Overview
Description
METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound featuring a thiophene ring fused with a cycloheptane ring, a cyano group, and a trifluoropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The starting materials often include a thiophene derivative and a cycloheptane derivative. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the cyano group: This is typically done via nucleophilic substitution reactions.
Formation of the trifluoropropanoate moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
- ({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)methyl 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
Uniqueness
METHYL 2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the trifluoropropanoate moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C16H18F3N3O3S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C16H18F3N3O3S/c1-9(23)21-15(14(24)25-2,16(17,18)19)22-13-11(8-20)10-6-4-3-5-7-12(10)26-13/h22H,3-7H2,1-2H3,(H,21,23) |
InChI Key |
NGFLFOXCGLOCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C#N |
Origin of Product |
United States |
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